molecular formula C13H21IN2O2 B13769211 Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide CAS No. 64049-74-7

Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide

Cat. No.: B13769211
CAS No.: 64049-74-7
M. Wt: 364.22 g/mol
InChI Key: UKYBCGXVHKNSSM-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of carbamic acid and contains a methyl ester group, a trimethylammonio group, and an iodide ion.

Preparation Methods

The synthesis of carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide involves several steps. The primary synthetic route includes the reaction of carbamic acid with methyl alcohol to form the methyl ester. This is followed by the introduction of the trimethylammonio group and the iodide ion. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and supercritical carbon dioxide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other halides or nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.

    Industry: It is used in the production of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide involves its interaction with specific molecular targets. The trimethylammonio group is known to interact with negatively charged sites on enzymes or cellular membranes, leading to inhibition or modulation of their activity. The iodide ion may also play a role in the compound’s overall effect by participating in ionic interactions.

Comparison with Similar Compounds

Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide can be compared with other similar compounds, such as:

    Xylylcarb: A carbamate pesticide with similar structural features but different applications.

    Methyl carbamate: A simpler ester of carbamic acid used in various chemical reactions.

    Ethyl carbamate: Another ester of carbamic acid with distinct properties and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

64049-74-7

Molecular Formula

C13H21IN2O2

Molecular Weight

364.22 g/mol

IUPAC Name

[2,4-dimethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide

InChI

InChI=1S/C13H20N2O2.HI/c1-9-7-10(2)12(17-13(16)14-3)8-11(9)15(4,5)6;/h7-8H,1-6H3;1H

InChI Key

UKYBCGXVHKNSSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](C)(C)C)OC(=O)NC)C.[I-]

Origin of Product

United States

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